3,3-Difluorocyclobutanecarboxylic acid

Overview

Description

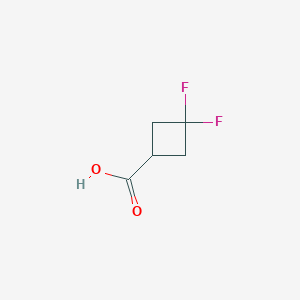

3,3-Difluorocyclobutanecarboxylic acid (CAS: 107496-54-8) is a fluorinated cyclobutane derivative with the molecular formula C₅H₆F₂O₂ and a molecular weight of 136.1 g/mol. It features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a carboxylic acid group at position 1. Key physical properties include a melting point of 50.0–52.5°C, boiling point of 205.0°C, density of 1.37 g/mL, and a purity of ≥97% in commercial formulations . Its high fluorine content and rigid cyclobutane scaffold make it valuable in medicinal chemistry and materials science, particularly as a building block for synthesizing bioactive molecules and fluorinated polymers.

Preparation Methods

Hydrolysis of Methyl 3,3-Difluorocyclobutane-1-carboxylate

The most widely reported laboratory-scale synthesis involves alkaline hydrolysis of the corresponding methyl ester. In a representative procedure, methyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) is treated with sodium hydroxide (10.7 g, 0.268 mol) in a methanol-water mixture (1:1 v/v) at room temperature for 15 hours . After partial solvent evaporation, acidification with concentrated HCl (pH 1) precipitates the product, which is extracted with dichloromethane and isolated in 98% yield (32.4 g) .

Key Reaction Parameters:

-

Temperature : Ambient (20–25°C)

-

Base : NaOH (1.1 equiv)

-

Solvent : Methanol-water (1:1)

-

Workup : Acidification to pH 1 with HCl

Advantages :

-

Mild conditions suitable for acid-sensitive substrates

-

Minimal purification required (simple extraction)

Spectroscopic Validation :

Industrial-Scale Synthesis via [2+2] Cycloaddition

A patented industrial method addresses cost and scalability challenges by employing a [2+2] cycloaddition between 1,1-dichloro-2,2-difluoroethylene and methyl acrylate . The process involves two stages:

Step 1: Cycloaddition Reaction

1,1-Dichloro-2,2-difluoroethylene (618 g, 4.64 mol) and methyl acrylate (200 g, 2.32 mol) are heated in an autoclave at 150°C for 15–20 hours, yielding methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate .

Step 2: Ester Hydrolysis

The crude ester is hydrolyzed under basic conditions (NaOH, pH 5–7), followed by distillation and extraction to isolate this compound in 65–70% yield .

Industrial Optimization :

-

Temperature : 150°C (cycloaddition), ambient (hydrolysis)

-

Solvent : Water-methanol (distillation-friendly)

Cost-Benefit Analysis :

| Factor | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 98% | 65–70% |

| Scalability | Limited | High |

| Reagent Cost | Moderate | Low |

| Purification Complexity | Low | Moderate |

Hydrolysis of 3,3-Difluorocyclobutane-1-carbonyl Chloride

An alternative route involves hydrolyzing 3,3-difluorocyclobutane-1-carbonyl chloride (CAS 946488-78-4) under aqueous conditions. While less commonly reported, this method is viable for small-scale synthesis:

Procedure :

The acyl chloride is stirred with water or dilute NaOH, yielding the carboxylic acid via nucleophilic acyl substitution. This route avoids ester intermediates but requires handling moisture-sensitive reagents.

Challenges :

-

Rapid exotherm during hydrolysis

-

Necessity for anhydrous conditions prior to reaction

Comparative Analysis of Synthetic Routes

Reaction Efficiency

| Method | Yield | Purity | Time Required |

|---|---|---|---|

| Ester Hydrolysis | 98% | >98% | 15 h |

| Industrial | 65–70% | 95–97% | 20 h |

| Acyl Chloride | 80–85% | >95% | 6–8 h |

Cost and Scalability

-

Ester Hydrolysis : Ideal for research (high purity) but costly for bulk production.

-

Industrial Cycloaddition : Lower yield offset by cheaper reagents and scalability.

-

Acyl Chloride Route : Limited by acyl chloride availability and handling hazards.

Spectroscopic and Analytical Characterization

Consistent characterization across methods confirms product identity:

¹⁹F NMR :

Elemental Analysis :

Thermal Properties :

Industrial Process Optimization

The patented method emphasizes:

-

Reagent Selection : 1,1-Dichloro-2,2-difluoroethylene as a cost-effective dienophile.

-

Reaction Engineering : Autoclave conditions to manage exotherms and pressure.

-

Distillation : Efficient solvent recovery reduces waste.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that derivatives of 3,3-difluorocyclobutanecarboxylic acid can serve as key intermediates in the synthesis of antiviral compounds. For instance, methyl esters of this acid are utilized in the preparation of substituted azoles, which have demonstrated antiviral activity . Additionally, compounds derived from this acid have shown promise in inhibiting cancer cell proliferation through various mechanisms of action, making them candidates for further pharmacological studies.

Synthesis of Pharmaceutical Intermediates

The compound is recognized for its utility in synthesizing pharmaceutical intermediates. A notable method involves the use of this compound as a precursor for creating more complex molecules that exhibit biological activity. The industrial preparation methods focus on cost-effective synthesis routes that enhance yield and reduce reliance on expensive reagents .

Organic Synthesis

Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. Its unique fluorinated structure allows chemists to introduce fluorine atoms into larger molecular frameworks, which can significantly alter the physical and chemical properties of the resulting compounds. This feature is particularly valuable in drug design and materials science .

Reactions and Transformations

The compound can undergo various reactions such as hydrolysis, hydrogenation, and addition reactions to yield different derivatives. These transformations are crucial for developing new materials or modifying existing ones for specific applications .

Material Science

Fluorinated Polymers

In material science, this compound is explored for its potential use in creating fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in electronics and coatings . The incorporation of fluorinated units can enhance the performance characteristics of polymers used in high-tech industries.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of Antiviral Compounds | Medicinal Chemistry | Demonstrated efficacy against viral infections; potential as therapeutic agents. |

| Development of Fluorinated Polymers | Material Science | Enhanced chemical resistance; suitable for electronic applications. |

| Organic Synthesis Methodologies | Organic Chemistry | Cost-effective routes developed for large-scale production of derivatives. |

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

The following analysis compares 3,3-Difluorocyclobutanecarboxylic acid with structurally related compounds, focusing on molecular features, physicochemical properties, reactivity, and applications.

Structural Analogues with Fluorine Substitution

Ethyl 3,3-Difluorocyclobutanecarboxylate (CAS: 227607-45-6)

- Molecular Formula : C₇H₁₀F₂O₂

- Molecular Weight : 164.15 g/mol

- Key Differences : Replaces the carboxylic acid group with an ethyl ester.

- Properties : Higher lipophilicity due to the ester group, enhancing solubility in organic solvents. Used as an intermediate in fluorination reactions and pharmaceutical synthesis .

- Applications : Precursor for prodrugs or agrochemicals; similarity score of 0.93 to the parent acid .

4,4-Difluorocyclohexanecarboxylic Acid (CAS: 122665-97-8)

- Molecular Formula : C₇H₁₀F₂O₂

- Molecular Weight : 164.15 g/mol

- Key Differences : Cyclohexane ring (six-membered) vs. cyclobutane (four-membered), with fluorines at 4,4-positions.

- Similarity score of 0.94 to this compound .

- Applications : Used in polymer chemistry and as a ligand in catalysis.

Non-Fluorinated Analogues

3,3-Dimethylcyclobutanecarboxylic Acid (CAS: 34970-18-8)

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Differences : Methyl groups replace fluorine atoms, eliminating electronegative effects.

- Properties : Lower density and reduced polarity compared to the fluorinated analogue. Lacks the electron-withdrawing properties of fluorine, altering reactivity in nucleophilic substitutions .

- Applications: Intermediate in organic synthesis for non-fluorinated targets.

Functionalized Derivatives

1-Amino-3,3-difluorocyclobutanecarboxylic Acid

- Molecular Formula: C₅H₇F₂NO₂

- Molecular Weight : 151.11 g/mol

- Key Differences: Addition of an amino group at position 1.

- Properties : Enhanced hydrogen-bonding capacity, useful in peptide mimetics. Synthesized via condensation of acetone derivatives .

- Applications: Building block for fluorinated amino acids in drug discovery .

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic Acid (CAS: 1423034-50-7)

- Molecular Formula : C₆H₈F₂O₃

- Molecular Weight : 166.12 g/mol

- Key Differences : Hydroxyl and difluoromethyl groups introduce polarity and steric bulk.

- Applications : Candidate for asymmetric synthesis or enzyme inhibition studies.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|---|

| This compound | 107496-54-8 | C₅H₆F₂O₂ | 136.1 | 50.0–52.5 | 205.0 | 1.37 |

| Ethyl 3,3-difluorocyclobutanecarboxylate | 227607-45-6 | C₇H₁₀F₂O₂ | 164.15 | N/A | N/A | N/A |

| 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 | C₇H₁₀F₂O₂ | 164.15 | N/A | N/A | N/A |

| 3,3-Dimethylcyclobutanecarboxylic acid | 34970-18-8 | C₇H₁₂O₂ | 128.17 | N/A | N/A | N/A |

Biological Activity

3,3-Difluorocyclobutanecarboxylic acid (DFCA) is a fluorinated organic compound characterized by a cyclobutane ring with two fluorine atoms at the 3-position and a carboxylic acid functional group. This unique structure imparts significant biological activity and potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is with a molecular weight of 136.1 g/mol.

Biological Activity Overview

The biological activity of DFCA is primarily linked to its role as a building block in pharmaceuticals. The incorporation of fluorine atoms in organic compounds is known to enhance metabolic stability and bioavailability, making fluorinated compounds often more effective than their non-fluorinated counterparts. Research has indicated that the presence of fluorine can significantly alter the physical and chemical properties of molecules, impacting their biological interactions.

Key Findings

- Metabolic Stability : Fluorinated compounds like DFCA exhibit improved metabolic stability, which is crucial for drug development.

- Bioavailability : The introduction of fluorine enhances the bioavailability of drug candidates, potentially leading to better therapeutic outcomes.

- Reactivity : DFCA's structure allows for controlled chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of DFCA:

- Fluorine Substitution Studies : Research has focused on how fluorine substitution affects the reactivity and interaction profiles of compounds. For instance, studies have shown that DFCA can influence binding affinities with proteins due to the electronegative nature of fluorine, altering metabolic pathways.

- Pharmaceutical Applications : DFCA has been investigated as a precursor for synthesizing novel pharmaceuticals. Its derivatives are being studied for their potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer drugs.

- Material Science : Emerging research indicates that DFCA may also have applications in developing novel materials due to its unique structural properties.

Comparative Analysis

The uniqueness of DFCA can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclobutanecarboxylic Acid | Cyclobutane ring with one carboxylic group | Lacks fluorine substituents; less stable |

| 1-Amino-3,3-Difluorocyclobutanecarboxylic Acid | Contains an amino group along with difluorocyclobutane structure | Offers different biological activity due to amino group |

| 2,2-Difluoropropanoic Acid | Propanoic acid structure with two fluorines | Different ring structure; broader applications |

| 1-Fluoro-2-methylcyclopropanecarboxylic Acid | Cyclopropane ring with one fluorine and one methyl | Smaller ring size; different reactivity |

Toxicological Profile

DFCA is classified as an irritant and has been associated with various toxicity levels:

- Acute Toxicity :

- Dermal: Category 4

- Inhalation: Category 4

- Oral: Category 4

- Specific Target Organ Toxicity :

- Respiratory Tract Irritation: Category 3

These classifications highlight the need for careful handling and usage in laboratory settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Difluorocyclobutanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization or fluorination of cyclobutanecarboxylic acid precursors. For example, fluorination via halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is common. Reaction temperature and stoichiometry critically impact fluorination efficiency and byproduct formation. A related compound, 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid, was synthesized via esterification and fluorination steps, with yields dependent on protecting group strategies . Purification often involves column chromatography or recrystallization, with purity verified by GC (>98.0%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : <sup>19</sup>F NMR identifies fluorine environments (e.g., δ -120 to -140 ppm for CF2 groups). <sup>1</sup>H NMR distinguishes cyclobutane ring protons (δ 2.5–3.5 ppm).

- IR : Stretching frequencies for C=O (~1700 cm<sup>-1</sup>) and C-F (~1100 cm<sup>-1</sup>) confirm functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (136.1 g/mol) .

- Comparative databases like PubChem provide reference InChI keys (e.g., WHOOVGTWUYASMU-UHFFFAOYSA-N for derivatives) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Safety data for derivatives (e.g., 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid) indicate hazards:

- H302/H312 : Harmful if swallowed or in contact with skin.

- H315/H319 : Causes skin/eye irritation.

- H335 : Respiratory irritation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

- Methodological Answer : Contradictions often arise from:

- Stereochemical variations : Cyclobutane ring strain may lead to conformational isomers. Use variable-temperature NMR to assess dynamic effects.

- Impurity profiles : LC-MS or HPLC with UV detection identifies byproducts (e.g., unfluorinated intermediates).

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities. For example, PubChem-derived InChI keys help cross-validate computational models .

Q. What computational approaches predict the reactivity of this compound in drug design?

- Methodological Answer :

- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to assess electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes like cyclooxygenase) using software like AutoDock Vina. Structural analogs, such as salicylic acid derivatives, show anti-inflammatory activity, suggesting similar mechanisms .

- SAR Analysis : Modify substituents (e.g., esterification at the carboxyl group) to correlate structure with antifungal or antibacterial activity .

Q. How does the compound’s purity impact its application in medicinal chemistry?

- Methodological Answer : High purity (>98% by GC) is critical for reproducible biological assays. Impurities like residual solvents or dehalogenated products can skew IC50 values. Purity is validated via:

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed.

- Elemental Analysis : Confirms C/F ratios (theoretical: C 44.13%, F 27.92%) .

Q. What strategies optimize derivatization for prodrug development?

- Methodological Answer :

- Esterification : Convert the carboxylic acid to methyl/isopropyl esters to enhance bioavailability. For example, ethyl 3,3-difluorocyclobutanecarboxylate (CAS 681128-38-1) is a precursor for prodrug synthesis .

- Protecting Groups : Use Boc (tert-butoxycarbonyl) groups to stabilize intermediates, as seen in Boc-protected cyclobutanecarboxylic acid derivatives .

- Biological Evaluation : Test derivatives for logP (lipophilicity) and solubility using shake-flask or HPLC-based methods.

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRCVBKYFLWAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549140 | |

| Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107496-54-8 | |

| Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.